An In-depth Technical Guide to the Synthesis and Characterization of N-(tert-butyl)-2-cyanoacetamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(tert-butyl)-2-cyanoacetamide
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(tert-butyl)-2-cyanoacetamide, a valuable reagent and building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Compound Overview
N-(tert-butyl)-2-cyanoacetamide is a white crystalline solid with the molecular formula C₇H₁₂N₂O. Its structure features a tert-butyl group attached to an acetamide backbone, which also contains a nitrile functional group. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of N-(tert-butyl)-2-cyanoacetamide is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 108168-88-3 | [1][2] |
| Molecular Formula | C₇H₁₂N₂O | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| Melting Point | 97 °C | [1] |
| Appearance | White crystalline solid | Inferred from similar compounds |
| Solubility | Soluble in most organic solvents | Inferred from similar compounds |
Synthesis of N-(tert-butyl)-2-cyanoacetamide
N-(tert-butyl)-2-cyanoacetamide can be synthesized through the amidation of a cyanoacetate ester with tert-butylamine. The following protocol is a representative procedure adapted from general methods for the synthesis of N-substituted cyanoacetamides.[4]
Experimental Protocol: Synthesis via Amidation
Reaction Scheme:
Materials:
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Ethyl cyanoacetate
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tert-Butylamine
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Ethanol (optional, as solvent)
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Ethyl acetate
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Anhydrous sodium sulfate
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Rotary evaporator
Procedure:
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To a solution of tert-butylamine (1.5 equivalents) in a suitable solvent (e.g., ethanol, or neat), slowly add ethyl cyanoacetate (1.0 equivalent) at 0 °C (ice bath).
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35 °C for 3-5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4]
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Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
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If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the resulting crude solid or oil in ethyl acetate and dry the solution over anhydrous sodium sulfate.[4]
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Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude N-(tert-butyl)-2-cyanoacetamide.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product as a white crystalline solid.
Expected Yield:
Yields for similar reactions with other primary amines are reported to be high, often quantitative.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-(tert-butyl)-2-cyanoacetamide.
Characterization of N-(tert-butyl)-2-cyanoacetamide
The structure and purity of the synthesized N-(tert-butyl)-2-cyanoacetamide can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data are presented in Tables 2 and 3, respectively. These predictions are based on the analysis of structurally similar compounds.[5]
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Broad Singlet | 1H | -NH- |
| ~3.4 | Singlet | 2H | -CH₂-CN |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (amide) |
| ~116 | -CN (nitrile) |
| ~52 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
| ~27 | -CH₂-CN |
Fourier-Transform Infrared (FTIR) Spectroscopy
The predicted characteristic FTIR absorption bands are summarized in Table 4.
Table 4: Predicted FTIR Spectral Data (KBr pellet)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H | Stretching |
| ~2970 | C-H (sp³) | Stretching |
| ~2250 | C≡N | Stretching |
| ~1650 | C=O (Amide I) | Stretching |
| ~1550 | N-H | Bending (Amide II) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 140. The fragmentation pattern is predicted to involve characteristic losses of the tert-butyl group and other neutral fragments.
Predicted Fragmentation Pattern:
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m/z 140: Molecular ion [C₇H₁₂N₂O]⁺
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m/z 125: Loss of a methyl group [M - CH₃]⁺
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m/z 84: Loss of the tert-butyl radical [M - C(CH₃)₃]⁺
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m/z 57: tert-Butyl cation [C(CH₃)₃]⁺ (likely a prominent peak)
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m/z 41: Acetonitrile fragment cation [CH₂CN]⁺
Characterization Workflow Diagram
Caption: Characterization workflow for N-(tert-butyl)-2-cyanoacetamide.
Safety Information
N-(tert-butyl)-2-cyanoacetamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of N-(tert-butyl)-2-cyanoacetamide. The outlined procedures and expected analytical data will be a valuable resource for researchers utilizing this compound in their synthetic endeavors. The combination of a straightforward synthesis and versatile chemical functionality makes N-(tert-butyl)-2-cyanoacetamide an important tool in modern organic and medicinal chemistry.
